molecular formula C16H20N4O B12270366 4-Ethyl-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine

4-Ethyl-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine

Cat. No.: B12270366
M. Wt: 284.36 g/mol
InChI Key: SKMJXNOYZKZFNW-UHFFFAOYSA-N
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Description

4-Ethyl-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine typically involves multiple steps, starting from readily available starting materials. One common method involves the Suzuki–Miyaura coupling reaction, which is a powerful tool for forming carbon-carbon bonds. This reaction uses palladium as a catalyst and boron reagents to couple aryl halides with organoboron compounds .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include controlling the temperature, pressure, and concentration of reactants, as well as using high-efficiency catalysts and purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyrimidine derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated compound.

Scientific Research Applications

4-Ethyl-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in regulating the immune response . Additionally, it may exert its effects by modulating the activity of certain enzymes and receptors involved in cellular signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-Ethyl-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C16H20N4O

Molecular Weight

284.36 g/mol

IUPAC Name

4-ethyl-6-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]pyrimidine

InChI

InChI=1S/C16H20N4O/c1-3-13-8-16(19-11-18-13)20-7-5-14(10-20)21-15-4-6-17-9-12(15)2/h4,6,8-9,11,14H,3,5,7,10H2,1-2H3

InChI Key

SKMJXNOYZKZFNW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=N1)N2CCC(C2)OC3=C(C=NC=C3)C

Origin of Product

United States

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